What is Imipramine-2,4,6,8-d4 Hydrochloride
What is Imipramine-2,4,6,8-d4 Hydrochloride
An In-Depth Technical Guide to Imipramine-2,4,6,8-d4 Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Imipramine-2,4,6,8-d4 Hydrochloride, a deuterated analog of the tricyclic antidepressant imipramine. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the compound's properties, its critical role in quantitative bioanalysis, and the pharmacological context of its parent compound. We will explore the causality behind its application as an internal standard and provide validated protocols for its use.
Introduction: The Significance of Isotopic Labeling
Imipramine-2,4,6,8-d4 Hydrochloride is a stable isotope-labeled (SIL) version of Imipramine Hydrochloride.[1][2] In this molecule, four hydrogen atoms on the aromatic rings of the dibenz[b,f]azepine core have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] While chemically identical to imipramine in terms of reactivity, its increased mass makes it an indispensable tool in modern analytical chemistry, particularly in mass spectrometry-based applications.[3]
Its primary and most crucial application is as an internal standard (IS) for the quantitative analysis of imipramine and its metabolites in complex biological matrices such as plasma, serum, and urine.[4][5][6] The use of a stable, isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique known as stable isotope dilution analysis. This method provides the highest degree of accuracy and precision by correcting for variability during sample preparation and instrumental analysis.[7]
Physicochemical Properties
The fundamental properties of Imipramine-2,4,6,8-d4 Hydrochloride are summarized below. These characteristics are essential for method development, including the selection of appropriate solvents and storage conditions.
| Property | Value | Source(s) |
| Chemical Name | 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N,N-dimethyl-, monohydrochloride | [1][8] |
| CAS Number | 61361-33-9 | [2][8][9] |
| Molecular Formula | C₁₉H₂₁D₄ClN₂ | [2] |
| Molecular Weight | 320.89 g/mol | [1][2][8] |
| Appearance | White Solid | [8] |
| Storage Conditions | 2-8°C Refrigerator | [8] |
| Application | Internal standard for quantitative analysis, inhibitor of serotonin and norepinephrine transporters. | [2][3][8] |
Core Application: Quantitative Bioanalysis via LC-MS/MS
The therapeutic efficacy and safety of imipramine are linked to its plasma concentrations, necessitating therapeutic drug monitoring (TDM).[10] Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Imipramine-d4 as an internal standard is the preferred method for this purpose.[11]
The Principle of Stable Isotope Dilution: A Self-Validating System
The core value of Imipramine-d4 lies in its ability to mimic the behavior of the unlabeled analyte (imipramine) throughout the analytical process. Because the deuterium label imparts a negligible change in chemical properties, the deuterated standard co-elutes chromatographically with the native compound and exhibits identical ionization efficiency and fragmentation patterns in the mass spectrometer. However, it is readily distinguishable by its higher mass.
Causality: By adding a known quantity of Imipramine-d4 to every sample at the very beginning of the workflow, it experiences the exact same procedural losses as the native imipramine during extraction, concentration, and injection. Any sample-to-sample variation is nullified because the final measurement is a ratio of the analyte signal to the internal standard signal. This ratio remains constant regardless of sample loss, ensuring unparalleled accuracy and precision.[7][12]
General Experimental Workflow
The process from sample acquisition to final data analysis follows a structured pathway, designed to ensure reproducibility and accuracy.
Caption: Workflow for quantitative analysis of imipramine.
Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is a synthesized example based on established methodologies for the quantification of imipramine and its active metabolite, desipramine.[5][6][10]
1. Preparation of Standards and Internal Standard (IS) Solution:
-
Prepare a stock solution of Imipramine-d4 Hydrochloride in methanol at 100 µg/mL.
-
Create a working IS solution by diluting the stock solution with methanol to a final concentration of 150 ng/mL.[11]
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of unlabeled imipramine.
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working IS solution (Imipramine-d4) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.[10]
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system (e.g., Agilent 1200 series or equivalent).[5]
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: A typical gradient might start at 30% B, ramp to 80% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Injection Volume: 5 µL.[11]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM).
- Imipramine: Monitor a transition such as m/z 281.2 → 86.1.
- Imipramine-d4: Monitor the corresponding transition m/z 285.2 → 86.1 or m/z 285.2 → 90.1 depending on fragmentation. A common fragment for validation is m/z 238 for the d4-labeled parent ion.[6]
4. Data Analysis:
-
Integrate the peak areas for both the analyte (imipramine) and the internal standard (Imipramine-d4).
-
Calculate the peak area ratio (Imipramine Area / Imipramine-d4 Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards using a weighted linear regression model.[10]
-
Determine the concentration of imipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacological Context of the Parent Compound: Imipramine
While Imipramine-d4 is used as an analytical tool, its relevance is derived from the therapeutic importance of its parent compound. Imipramine is a tricyclic antidepressant (TCA) that has been used for decades to treat major depressive disorder and other conditions.[13][14]
Mechanism of Action
Imipramine exerts its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[15] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the brain, which is believed to alleviate depressive symptoms.[13][16] As a tertiary amine TCA, it is a more potent inhibitor of serotonin reuptake compared to its secondary amine metabolite, desipramine, which shows more selectivity for norepinephrine.[14][17]
Synaptic Action Pathway
The following diagram illustrates the mechanism by which imipramine modulates neurotransmitter levels at the synapse.
Caption: Imipramine blocks SERT and NET at the presynaptic terminal.
Metabolism
Imipramine undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes like CYP2C19, CYP1A2, and CYP2D6.[18][19] The major metabolic pathway is N-demethylation to form desipramine, which is also a pharmacologically active antidepressant.[19][20] Other pathways include hydroxylation to 2-hydroxyimipramine, followed by glucuronide conjugation for excretion.[20][21] Because both imipramine and desipramine are active, quantitative methods often measure both compounds simultaneously.[4][6]
Synthesis Overview
The synthesis of imipramine hydrochloride typically involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with 3-dimethylaminopropyl chloride in the presence of a strong base like sodium amide.[22] The resulting imipramine base is then treated with hydrochloric acid in an organic solvent to form the hydrochloride salt.[23] The synthesis of Imipramine-2,4,6,8-d4 would follow a similar pathway, utilizing a deuterated iminodibenzyl precursor or employing a specific acid-catalyzed deuterium exchange reaction on the final molecule.[7]
Conclusion
Imipramine-2,4,6,8-d4 Hydrochloride is more than just a labeled compound; it is a precision tool that underpins the accuracy and reliability of critical bioanalytical assays. Its role as an internal standard in stable isotope dilution analysis allows researchers and clinicians to confidently measure imipramine concentrations for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Understanding its properties and the rationale behind its application is essential for any scientist working in drug metabolism and quantitative analysis.
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